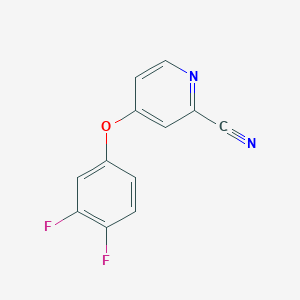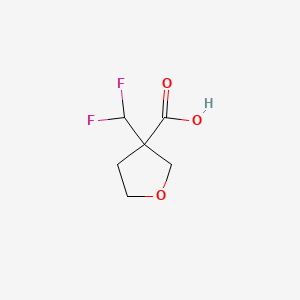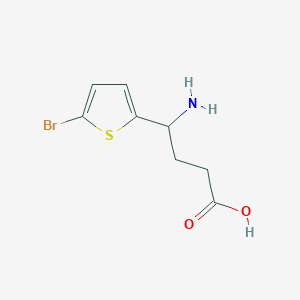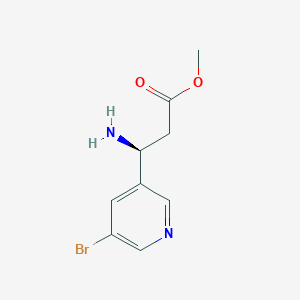
1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure, combining a difluorocyclopropyl group with a pyrazole ring, which imparts distinct chemical and biological properties. The presence of fluorine atoms in the cyclopropyl group enhances the compound’s stability and reactivity, making it a valuable candidate for various applications.
Vorbereitungsmethoden
The synthesis of 1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine typically involves multiple steps, starting with the preparation of the difluorocyclopropyl precursor. One common method involves the reaction of 2,2-difluorocyclopropyl bromide with a suitable nucleophile to form the desired intermediate. This intermediate is then coupled with a pyrazole derivative under specific conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Analyse Chemischer Reaktionen
1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorocyclopropyl group can be replaced by other functional groups under appropriate conditions.
Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of various adducts
Wissenschaftliche Forschungsanwendungen
1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with investigations into its interactions with various biological targets.
Medicine: The compound’s unique structure and properties make it a candidate for drug development, particularly in the design of novel therapeutics for various diseases.
Industry: The compound is utilized in the development of agrochemicals and other industrial products, leveraging its stability and reactivity
Wirkmechanismus
The mechanism of action of 1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. The exact pathways and targets involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(Cyclopropylmethyl)-1H-pyrazol-4-amine: Lacks the fluorine atoms, resulting in different reactivity and stability.
1-((2,2-Dichlorocyclopropyl)methyl)-1H-pyrazol-4-amine: Contains chlorine instead of fluorine, leading to variations in chemical and biological properties.
1-((2,2-Difluorocyclopropyl)methyl)-1H-imidazol-4-amine: Features an imidazole ring instead of a pyrazole ring, affecting its interactions and applications
Eigenschaften
Molekularformel |
C7H9F2N3 |
|---|---|
Molekulargewicht |
173.16 g/mol |
IUPAC-Name |
1-[(2,2-difluorocyclopropyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C7H9F2N3/c8-7(9)1-5(7)3-12-4-6(10)2-11-12/h2,4-5H,1,3,10H2 |
InChI-Schlüssel |
SGXVBKZQXMMDRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(F)F)CN2C=C(C=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Bromophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B13538865.png)

![3-[(Tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylicacid](/img/structure/B13538874.png)

![2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-aminehydrochloride](/img/structure/B13538879.png)





![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate](/img/structure/B13538917.png)



